molecular formula C17H21N7O2S B3010389 3-Methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 673442-52-9

3-Methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No. B3010389
CAS RN: 673442-52-9
M. Wt: 387.46
InChI Key: JFUFTDCQAJMGBU-UHFFFAOYSA-N
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Description

3-Methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a potent inhibitor of several enzymes and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione involves the inhibition of several enzymes, including protein kinases and phosphodiesterases. It has been shown to inhibit the activity of cAMP-specific phosphodiesterase type 4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to increased levels of cAMP, which has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
3-Methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of inflammatory and autoimmune diseases. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the study of 3-Methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione. One potential direction is the development of more efficient synthesis methods to increase the availability of this compound for use in lab experiments. Another direction is the study of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. In addition, further studies are needed to elucidate its mechanism of action and identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 3-Methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione is a complex process that involves several steps. The first step involves the preparation of 7-bromo-3-methylpurine-2,6-dione, which is then reacted with 3-mercapto-N-(pyrimidin-2-yl)propylamine to obtain the desired product. The final product is then purified using various chromatographic techniques to obtain a high purity compound.

Scientific Research Applications

3-Methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in preclinical studies. It has also been studied as an inhibitor of several enzymes, including protein kinases and phosphodiesterases. In addition, it has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-22-13-12(14(25)21-17(22)26)24(16(20-13)23-8-2-3-9-23)10-5-11-27-15-18-6-4-7-19-15/h4,6-7H,2-3,5,8-11H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUFTDCQAJMGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCCSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(3-pyrimidin-2-ylthiopropyl)-8-pyrrolidinyl-1,3,7-trihydropurine-2, 6-dione

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